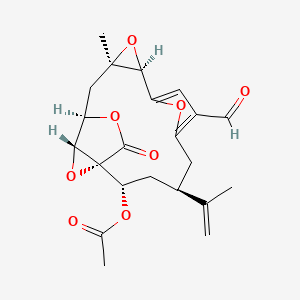
Lophotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lophotoxin belongs to the cembrene class of diterpenoids; neuromuscular toxin isolated from several pacific gorgonians of the genus Lophogorgia.
Aplicaciones Científicas De Investigación
Covalent Binding and Receptor Inactivation
- Covalent Modification : Lophotoxin's interaction with nicotinic receptors involves covalent labeling, which has been characterized through radiolabeled studies. The toxin's binding is selective and irreversible, making it a valuable tool for understanding receptor dynamics .
- Impact on Agonist Binding : Studies indicate that this compound alters the binding profiles of agonists and antagonists at nicotinic acetylcholine receptors, shifting their affinities and impacting neurotransmission significantly .
Neurobiology
This compound serves as a critical research tool for studying synaptic transmission and neuromuscular junctions. Its ability to irreversibly inhibit nicotinic receptors allows researchers to dissect the roles of these receptors in various physiological processes.
- Investigating Receptor Function : By using this compound, scientists can explore how different agonists and antagonists interact with nicotinic receptors, providing insights into receptor pharmacodynamics and potential therapeutic targets for neurological disorders .
Drug Development
The unique properties of this compound have implications for drug discovery, particularly in developing new pharmacological agents targeting nicotinic receptors.
- Pharmacological Insights : The structural characteristics of this compound have led to the identification of pharmacophores necessary for receptor inhibition. This knowledge is pivotal in designing novel compounds that can modulate receptor activity without irreversible effects .
Toxicological Research
Research has demonstrated that this compound's irreversible binding properties can be harnessed to study toxicological effects on neuronal tissues. For instance:
- Study on Neuronal Cells : In vitro studies using BC3H-1 cells have shown that this compound effectively inhibits nicotinic receptor activity, providing a model for exploring neurotoxic mechanisms and potential antidotes .
Comparative Studies with Other Toxins
This compound has been compared with other neurotoxins (e.g., alpha-bungarotoxin) to elucidate differences in binding mechanisms and receptor interactions.
- Binding Affinity Analysis : Comparative studies reveal that while both toxins inhibit nicotinic receptors, this compound exhibits distinct binding kinetics and site preferences that can inform future research on receptor-targeted therapies .
Summary Table of Key Findings
Propiedades
Número CAS |
78697-56-0 |
|---|---|
Fórmula molecular |
C22H24O8 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |
InChI |
InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1 |
Clave InChI |
KGRIGHVGXOOCOY-ALYDTWDZSA-N |
SMILES |
CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |
SMILES isomérico |
CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |
SMILES canónico |
CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lophotoxin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















